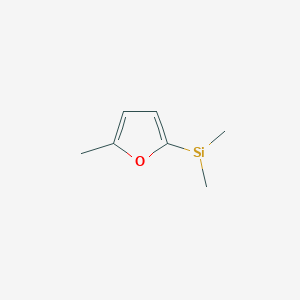
Dimethyl (5-methyl-2-furyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-(dimethylsilyl)-5-methyl-: is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structural modification, where a dimethylsilyl group is attached to the second carbon and a methyl group to the fifth carbon of the furan ring. This structural modification imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(dimethylsilyl)-5-methyl- typically involves the introduction of the dimethylsilyl group and the methyl group onto the furan ring through a series of organic reactions. One common method involves the use of organosilicon reagents and catalysts to achieve the desired substitution on the furan ring. For instance, the reaction of furan with dimethylchlorosilane in the presence of a base such as triethylamine can yield the dimethylsilyl-substituted furan. Subsequent methylation at the fifth position can be achieved using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of Furan, 2-(dimethylsilyl)-5-methyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan, 2-(dimethylsilyl)-5-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding furan oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dimethylsilyl and methyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include furan oxides, reduced furans, and various substituted furan derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Furan, 2-(dimethylsilyl)-5-methyl-: finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism of action of Furan, 2-(dimethylsilyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Furan, 2-(dimethylsilyl)-5-methyl-: can be compared with other furan derivatives such as:
Furan, 2-methyl-: Lacks the dimethylsilyl group, resulting in different reactivity and applications.
Furan, 2-(trimethylsilyl)-5-methyl-: Similar structure but with a trimethylsilyl group, which may impart different chemical properties.
Furan, 2-(dimethylsilyl)-3-methyl-:
The unique combination of the dimethylsilyl and methyl groups in Furan, 2-(dimethylsilyl)-5-methyl- provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C7H11OSi |
|---|---|
Molecular Weight |
139.25 g/mol |
InChI |
InChI=1S/C7H11OSi/c1-6-4-5-7(8-6)9(2)3/h4-5H,1-3H3 |
InChI Key |
IBWBMCCLWADSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















